

Application Note: Cellular Uptake and Distribution of VHL-based Conjugate 88 PROTACs

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Compound of Interest

Compound Name: E3 Ligase Ligand-linker Conjugate
88

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Executive Summary: The VHL Permeability Challenge

Von Hippel-Lindau (VHL) PROTACs are among the most specific degraders but are notoriously difficult to deliver intracellularly due to their high molecular weight (>800 Da) and high Topological Polar Surface Area (TPSA >200 Å²).^[1]

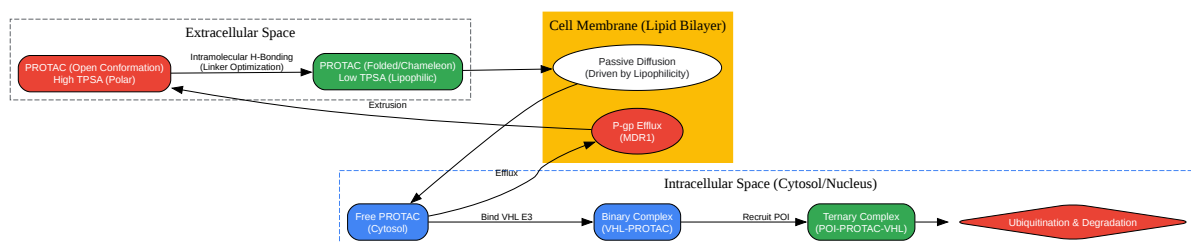
"Conjugate 88" refers to a strategic class of VHL-Linker motifs (specifically the alkylated VHL ligand-linker precursors) designed to optimize the "chameleon effect."^[1] By tuning the linker composition (e.g., using rigid or lipophilic linkers rather than standard PEG chains) prior to warhead conjugation, researchers can enhance the molecule's ability to fold intramolecularly, shielding polar groups (hydrogen bond donors) to facilitate passive diffusion through the lipid bilayer.^[1]

Key Mechanistic Insights^[1]

- The Chameleon Effect: Successful VHL PROTACs (like the Conjugate 88 derivatives) adopt a "closed" conformation in the lipophilic membrane (low TPSA) and an "open" conformation in the aqueous cytosol (high binding affinity).[1]
- Active Transport: Unlike CRBN ligands (which are often passively permeable), VHL ligands may rely partially on solute carrier (SLC) transporters if not chemically optimized.[1]
- Intracellular Retention: VHL PROTACs often show slower efflux rates compared to CRBN PROTACs, leading to a "kinetic lag" where degradation peaks hours after maximum intracellular concentration is reached.

Mechanism of Uptake & Distribution

The following diagram illustrates the critical pathways for VHL-PROTAC entry and the "Conjugate 88" optimization strategy.



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Figure 1: The "Chameleon" uptake mechanism.[1] Conjugate 88-based PROTACs are designed to maximize the "Open-to-Closed" transition in the extracellular space to facilitate passive diffusion.[1]

Experimental Protocols

Protocol A: Measuring Intracellular Uptake via NanoBRET™ TE

This is the gold standard for distinguishing between total cellular accumulation (which includes stuck-in-membrane compound) and functional cytosolic availability.[1]

Objective: Determine the intracellular engagement of the VHL E3 ligase by the PROTAC.

Materials

- Cells: HEK293 or HeLa (transfected with NanoBRET VHL-Luciferase fusion).
- Tracer: VHL-specific BRET tracer (permeable).
- Compound: Conjugate 88 PROTAC series.
- Instrument: GloMax® Discover or EnVision® Multimode Plate Reader.

Step-by-Step Workflow

- Transfection (Day 1):
 - Plate cells at 20,000 cells/well in a 96-well non-binding surface plate.[1]
 - Transfect with VHL-NanoLuc® fusion vector using FuGENE® HD (Ratio 3:1).[1]
 - Incubate for 20–24 hours at 37°C/5% CO₂.
- Tracer & Compound Addition (Day 2):
 - Remove media and replace with Opti-MEM containing the VHL Tracer (at determined , typically 0.1–0.5 µM).[1]
 - Add the Conjugate 88 PROTAC in a dose-response series (e.g., 10 µM down to 1 nM).
 - Critical Control: Include a "No Tracer" control for background subtraction and a "High Unlabeled" control (100 µM VHL ligand) to define 0% occupancy.[1]

- Equilibration:
 - Incubate for 2 hours at 37°C. Note: VHL PROTACs are slow to equilibrate; 2 hours is minimum.
- Measurement:
 - Add NanoBRET™ Nano-Glo® Substrate (10 µL/well).[1]
 - Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).[1]
- Data Analysis:
 - Calculate MilliBRET units (mBU) =
.[1]
 - Plot mBU vs. Log[Concentration] to determine the intracellular
.[1]

Interpretation: A shift in the

between a biochemical assay (TR-FRET) and this cellular assay (NanoBRET) quantifies the permeability penalty.[1]

Protocol B: Subcellular Fractionation & Mass Spectrometry (LC-MS/MS)

To determine if the PROTAC is trapped in the lysosome or successfully reaching the nucleus/cytosol.[1]

Objective: Quantify absolute PROTAC concentration in Cytosol vs. Nucleus vs. Membrane debris.

Workflow

- Treatment:
 - Treat

cells (e.g., MV4-11 or HeLa) with 1 μ M PROTAC for 1, 6, and 24 hours.[1]

- Fractionation (REAP Method):
 - Wash: Wash cells 2x with ice-cold PBS.[1]
 - Lysis (Cytosolic): Resuspend pellet in 0.1% NP-40 in PBS. Triturate gently. Spin at 3,000 x g for 2 min.
 - Supernatant = Cytosolic Fraction.[1]
 - Wash (Nuclear): Wash the pellet with lysis buffer (remove remaining cytosol).[1]
 - Extraction (Nuclear): Resuspend pellet in RIPA buffer + sonication. Spin at 10,000 x g for 5 min.
 - Supernatant = Nuclear Fraction.[1]
- Sample Prep for LC-MS:
 - Protein precipitation: Add 3 volumes of cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]
 - Centrifuge at 15,000 x g for 10 min. Collect supernatant.
- LC-MS/MS Analysis:
 - Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]
 - Mobile Phase: Gradient of Water/ACN + 0.1% Formic Acid.
 - Mode: MRM (Multiple Reaction Monitoring) for the specific parent ion of the PROTAC.[1]

Data Output Table:

Fraction	Timepoint	Concentration (pmol/mg protein)	Interpretation
Cytosol	1 h	Low (<10)	Slow initial uptake (common for VHL).[1]
Cytosol	6 h	High (>100)	Successful accumulation.[1]
Nucleus	6 h	Moderate (>50)	Permeable to nuclear envelope (critical for Transcription Factor targets).[1]
Membrane	24 h	Very High (>500)	"Lipid Trapping" – Indicates poor cytosolic release.[1]

Physicochemical Properties of Conjugate 88 Series

The "Conjugate 88" series (and similar VHL-based degraders like YM181) are optimized to balance the following properties. Use this table as a benchmark for your own compounds.

Property	Target Range	Why it matters?
Molecular Weight (MW)	800 – 1100 Da	VHL PROTACs are heavy.[1] >1200 Da drastically reduces passive diffusion.
TPSA (Polar Surface Area)	180 – 240 Å ²	High TPSA limits membrane crossing.[1] "Chameleon" folding must reduce effective TPSA to <140 Å ² .
H-Bond Donors (HBD)	≤ 5	Excess HBDs (NH/OH groups) are the biggest penalty for permeability.[1] Masking via intramolecular H-bonds is key. [1]
LogD (pH 7.4)	3.0 – 5.0	Must be lipophilic enough to enter membrane, but soluble enough to exit into cytosol.[1]

Troubleshooting & Optimization

Issue: High Potency in Lysate, No Activity in Cells

- Cause: Poor permeability or Efflux.
- Diagnosis: Perform the NanoBRET assay (Protocol A).[1] If cellular is >100x the biochemical, uptake is the bottleneck.[1]
- Solution (The Conjugate 88 Approach):
 - Linker Rigidification: Switch from PEG linkers to Piperazine or Spiro-cycle based linkers. [1] This reduces the entropic penalty of folding.
 - Fluorination: Add Fluorine to the VHL ligand (e.g., 4-fluoro-hydroxyproline) to modulate pKa and lipophilicity without adding steric bulk.[1]

Issue: Lysosomal Trapping

- Cause: Basic amines in the linker/warhead becoming protonated in the acidic lysosome (pH 4.5).[1]
- Diagnosis: Fluorescence microscopy shows punctate staining (if fluorescent) or LC-MS shows high debris retention.[1]
- Solution: Reduce the basicity (pKa) of linker amines. Use amides or sulfonamides instead of secondary amines.

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